molecular formula C15H12O2 B14735901 3-Benzylphthalide CAS No. 7011-98-5

3-Benzylphthalide

Cat. No.: B14735901
CAS No.: 7011-98-5
M. Wt: 224.25 g/mol
InChI Key: VQXCRJICWWMTJH-UHFFFAOYSA-N
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Description

3-Benzylphthalide is an organic compound with the molecular formula C15H12O2. It is a derivative of phthalide, characterized by the presence of a benzyl group attached to the third carbon of the phthalide ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylphthalide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).

Major Products Formed: The major products formed from these reactions include various substituted phthalides, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .

Comparison with Similar Compounds

  • 3-Benzylidenephthalide
  • 3-Benzylphthalidylamino acids
  • 3-Benzyl-7-methoxyphthalides

Comparison: 3-Benzylphthalide is unique due to its specific benzyl substitution at the third carbon, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .

Biological Activity

3-Benzylphthalide, a compound belonging to the phthalide class, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the generation of phthalide anions. The synthesis often involves the reaction of substituted phthalides with benzyl halides or other electrophiles. This compound is structurally characterized by a benzyl group attached to the phthalide moiety, which contributes to its biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

  • Antioxidant Activity : Several studies have demonstrated that this compound exhibits potent antioxidant properties. For instance, a study reported that derivatives of 3-benzylideneisobenzofuran-1(3H)-ones showed significant antioxidant activity with IC50 values ranging from 6.33 μg/mL to 14.38 μg/mL, indicating their potential as therapeutic agents against oxidative stress-related diseases .
  • Antiplatelet Activity : Compounds derived from this compound have been identified as effective antiplatelet agents, outperforming aspirin in some cases. This activity is crucial for preventing thrombotic events and managing cardiovascular diseases .
  • Neuroprotective Effects : Recent research has highlighted the neuroprotective properties of this compound derivatives against neurodegenerative diseases such as Alzheimer's. These compounds have shown promise as multifunctional agents that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's treatment .
  • Antidiabetic Properties : Some studies have reported that certain derivatives possess antidiabetic effects by inhibiting α-glucosidase, with an IC50 value of 30.7 μg/mL noted for one derivative .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in cells .
  • Inhibition of Enzymes : The inhibition of AChE and BuChE by derivatives of this compound is linked to their structural features that allow for effective binding at the active sites of these enzymes .
  • Metal Chelation : Some studies suggest that these compounds can chelate metal ions such as Cu²⁺ and Zn²⁺, which may play a role in their neuroprotective effects against metal-induced toxicity in neurodegenerative conditions .

Case Studies and Research Findings

StudyFindings
Identified several (Z)-3-benzylideneisobenzofuran-1(3H)-ones as potent antioxidants and antiplatelet agents with superior efficacy compared to aspirin.
Reported moderate α-glucosidase inhibition by a new this compound derivative with an IC50 value of 30.7 μg/mL.
Demonstrated neuroprotective effects in SH-SY5Y neuroblastoma cells treated with Aβ peptide, highlighting multifunctional potential against Alzheimer's disease.
Found that Mannich base derivatives exhibited strong inhibitory action against AChE and BuChE, suggesting their use in Alzheimer's therapy.

Properties

CAS No.

7011-98-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-benzyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

VQXCRJICWWMTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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